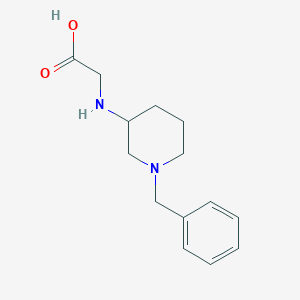![molecular formula C17H21BO3 B7860750 Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860750.png)
Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- is a specialized organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes .
Métodos De Preparación
The synthesis of boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- typically involves the hydroboration of alkenes or alkynes. This process is rapid and efficient, allowing for the widespread exploration of organoborane chemistry . Industrial production methods often utilize hydroboration due to its scalability and efficiency .
Análisis De Reacciones Químicas
Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic acid to a boronate ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Substitution: This compound can participate in substitution reactions, where the boronic acid group is replaced by another functional group. Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, triflic anhydride for activating hydroxyl groups, and various oxidizing or reducing agents
Aplicaciones Científicas De Investigación
Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- has numerous applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Boronic acids are explored for their potential as enzyme inhibitors and in drug delivery systems.
Medicine: They are considered for use in boron neutron capture therapy, a type of cancer treatment.
Mecanismo De Acción
The mechanism of action for boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a new carbon-carbon bond through a series of steps including oxidative addition, transmetalation, and reductive elimination . This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Comparación Con Compuestos Similares
Similar compounds to boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- include other boronic acids such as phenylboronic acid and 4-formylphenylboronic acid . These compounds share similar reactivity and applications but differ in their specific functional groups and properties. Boronic acid, B-[4-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]- is unique due to its specific structure, which imparts distinct reactivity and stability characteristics .
Propiedades
IUPAC Name |
[4-[(4-tert-butylphenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-17(2,3)14-6-4-13(5-7-14)12-21-16-10-8-15(9-11-16)18(19)20/h4-11,19-20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEORXWYZSPZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7860760.png)
![Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860765.png)

![2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide](/img/structure/B7860782.png)


